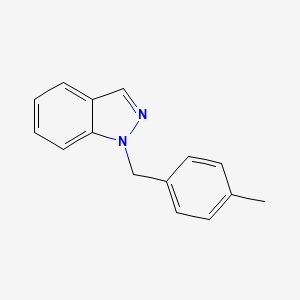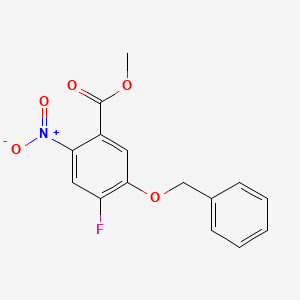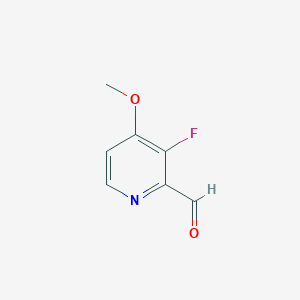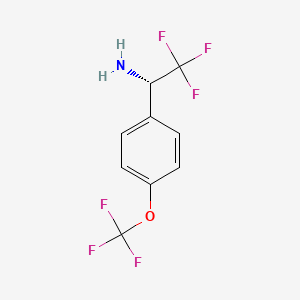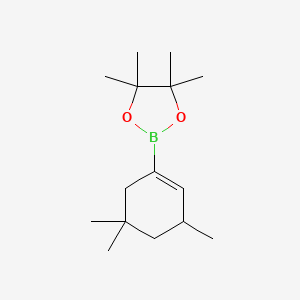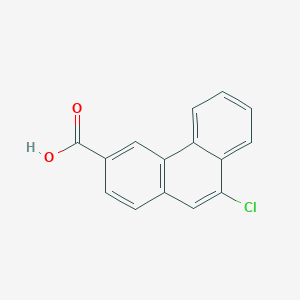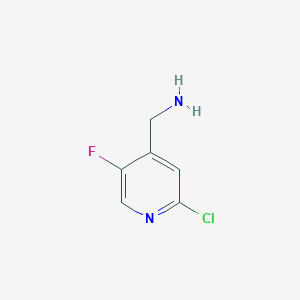![molecular formula C14H15N3O3 B13986332 2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione CAS No. 90279-23-5](/img/structure/B13986332.png)
2,4,5-Trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is a complex organic compound known for its unique tricyclic structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired cis-configuration is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- undergoes various chemical reactions including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydrogenated forms.
科学的研究の応用
1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context.
類似化合物との比較
Dichloroanilines: These compounds have similar aromatic structures and are used in the production of dyes and herbicides.
Bioplastics: Although not structurally similar, bioplastics share the characteristic of being derived from complex organic synthesis.
Uniqueness: 1H-[1,3,5]triazino[1,2-a]quinoline-1,3,6(2h,4h)-trione, 4a,5-dihydro-2,4,5-trimethyl-, cis- is unique due to its tricyclic structure and the specific functional groups it contains
特性
CAS番号 |
90279-23-5 |
|---|---|
分子式 |
C14H15N3O3 |
分子量 |
273.29 g/mol |
IUPAC名 |
2,4,5-trimethyl-4a,5-dihydro-[1,3,5]triazino[1,2-a]quinoline-1,3,6-trione |
InChI |
InChI=1S/C14H15N3O3/c1-8-11(18)9-6-4-5-7-10(9)17-12(8)15(2)13(19)16(3)14(17)20/h4-8,12H,1-3H3 |
InChIキー |
QKJMSEPYWSYSLZ-UHFFFAOYSA-N |
正規SMILES |
CC1C2N(C(=O)N(C(=O)N2C3=CC=CC=C3C1=O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


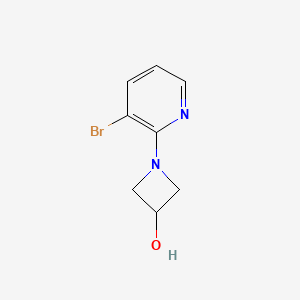

![5-Chloro-4-oxo-1,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B13986275.png)
![3-Cyclopropyl-1-{[(1,1-dimethylethyl)oxy]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13986285.png)

